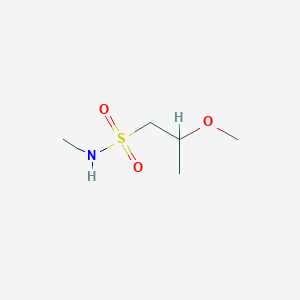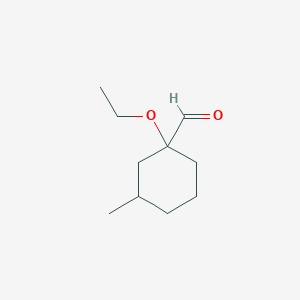
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a cycloalkane derivative featuring an ethoxy group and a methyl group attached to a cyclohexane ring, with an aldehyde functional group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde typically involves the reaction of 3-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired aldehyde.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 1-Ethoxy-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Ethoxy-3-methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Potential use in the development of pharmaceuticals targeting specific metabolic pathways.
Industry: As an intermediate in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
3-Methylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, which can influence its reactivity and physical properties.
Uniqueness: 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and a methyl group on the cyclohexane ring, providing a distinct combination of reactivity and physical properties that can be leveraged in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-ethoxy-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
QXWXJYSUBQMHNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCC(C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


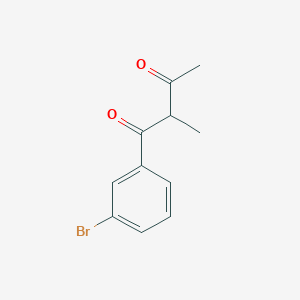
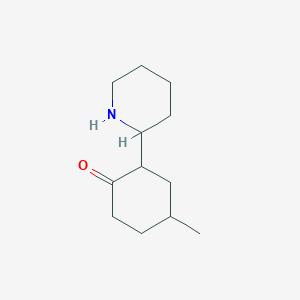
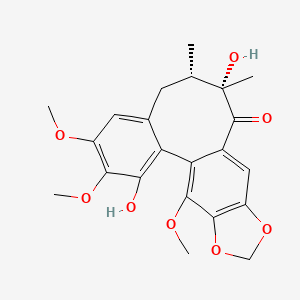
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
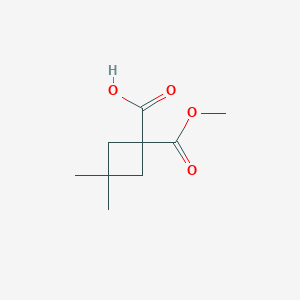
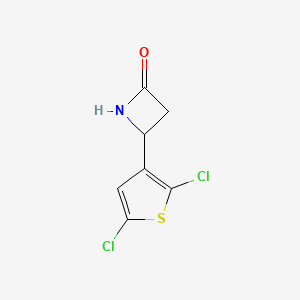

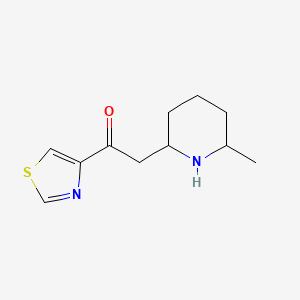
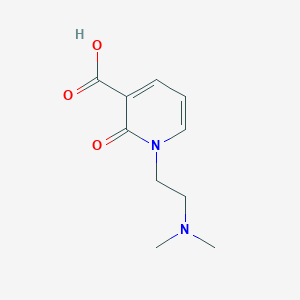
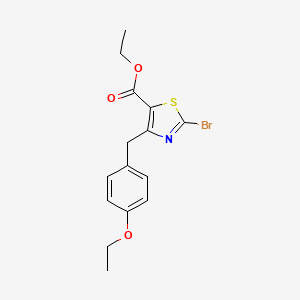
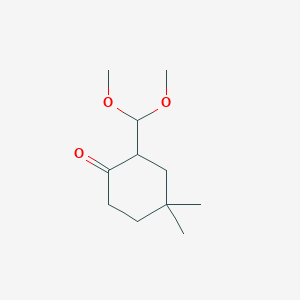
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
